molecular formula C10H17F2N B13018856 7,7-Difluoro-3-azaspiro[5.5]undecane

7,7-Difluoro-3-azaspiro[5.5]undecane

Cat. No.: B13018856
M. Wt: 189.25 g/mol
InChI Key: SSPIXHJYDMBPCA-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. This compound features a spiro[5.5]undecane core with two fluorine atoms attached to the seventh carbon and an azaspiro moiety at the third position. The presence of fluorine atoms imparts distinct chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-3-azaspiro[5.5]undecane typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of a suitable aldehyde with an olefin in the presence of an acid catalyst, leading to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

7,7-Difluoro-3-azaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Difluoro-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity to its targets. The spirocyclic structure provides rigidity, which can influence the compound’s interaction with enzymes, receptors, or other biological molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: This compound features an oxygen atom in place of one of the carbon atoms in the spirocyclic core.

    3,9-Diazaspiro[5.5]undecane: This compound has an additional nitrogen atom in the spirocyclic structure.

Uniqueness

7,7-Difluoro-3-azaspiro[5.5]undecane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The combination of the spirocyclic core and fluorine atoms makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17F2N

Molecular Weight

189.25 g/mol

IUPAC Name

11,11-difluoro-3-azaspiro[5.5]undecane

InChI

InChI=1S/C10H17F2N/c11-10(12)4-2-1-3-9(10)5-7-13-8-6-9/h13H,1-8H2

InChI Key

SSPIXHJYDMBPCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(C1)CCNCC2)(F)F

Origin of Product

United States

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